molecular formula C17H26O12 B12870085 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate

3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate

Cat. No.: B12870085
M. Wt: 422.4 g/mol
InChI Key: KHTWEUPHUNUPIQ-CDUAPIDISA-N
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Description

The compound 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate is a complex organic molecule characterized by multiple acetoxy and hydroxyl groups attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.

    Selective Deprotection and Functionalization: Specific hydroxyl groups are selectively deprotected and functionalized to introduce the acetoxymethyl and hydroxypropane groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Acetylation: Utilizing industrial-grade acetic anhydride and catalysts to achieve high yields.

    Automated Cyclization: Employing automated reactors to ensure consistent formation of the tetrahydropyran ring.

    Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of polyhydroxylated compounds.

    Substitution: Formation of derivatives with varied functional groups.

Scientific Research Applications

3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways: Modulating biochemical pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: is unique due to its specific arrangement of acetoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This compound , covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C17H26O12

Molecular Weight

422.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-3-acetyloxy-6-(2,3-diacetyloxy-1-hydroxypropyl)-4,5-dihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C17H26O12/c1-7(18)25-5-11(27-9(3)20)13(22)17-15(24)14(23)16(28-10(4)21)12(29-17)6-26-8(2)19/h11-17,22-24H,5-6H2,1-4H3/t11?,12-,13?,14-,15-,16-,17+/m1/s1

InChI Key

KHTWEUPHUNUPIQ-CDUAPIDISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C

Origin of Product

United States

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